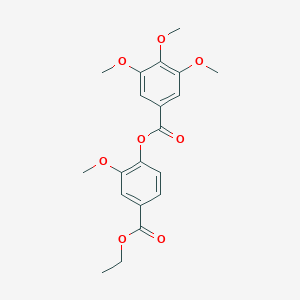![molecular formula C24H23ClN2O3 B309444 4-chloro-N-(3,5-dimethylphenyl)-3-[(2-ethoxybenzoyl)amino]benzamide](/img/structure/B309444.png)
4-chloro-N-(3,5-dimethylphenyl)-3-[(2-ethoxybenzoyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(3,5-dimethylphenyl)-3-[(2-ethoxybenzoyl)amino]benzamide, also known as CDEB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CDEB belongs to the class of benzamide derivatives and has been studied for its anticancer and anti-inflammatory properties.
作用機序
The mechanism of action of 4-chloro-N-(3,5-dimethylphenyl)-3-[(2-ethoxybenzoyl)amino]benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of cancer cell growth. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using 4-chloro-N-(3,5-dimethylphenyl)-3-[(2-ethoxybenzoyl)amino]benzamide in lab experiments is its potential therapeutic applications in cancer treatment and inflammation. However, the limitations of using this compound in lab experiments include its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 4-chloro-N-(3,5-dimethylphenyl)-3-[(2-ethoxybenzoyl)amino]benzamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its anticancer and anti-inflammatory properties make it a promising candidate for cancer treatment and other diseases. Future research on this compound is needed to further elucidate its mechanism of action and to optimize its pharmacokinetic properties for clinical use.
合成法
4-chloro-N-(3,5-dimethylphenyl)-3-[(2-ethoxybenzoyl)amino]benzamide can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with 3,5-dimethylaniline in the presence of a reducing agent. The resulting intermediate is then reacted with 2-ethoxybenzoyl chloride to form the final product, this compound.
科学的研究の応用
4-chloro-N-(3,5-dimethylphenyl)-3-[(2-ethoxybenzoyl)amino]benzamide has been studied for its potential therapeutic applications in various scientific research studies. One of the main areas of interest is its anticancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.
特性
分子式 |
C24H23ClN2O3 |
|---|---|
分子量 |
422.9 g/mol |
IUPAC名 |
4-chloro-N-(3,5-dimethylphenyl)-3-[(2-ethoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C24H23ClN2O3/c1-4-30-22-8-6-5-7-19(22)24(29)27-21-14-17(9-10-20(21)25)23(28)26-18-12-15(2)11-16(3)13-18/h5-14H,4H2,1-3H3,(H,26,28)(H,27,29) |
InChIキー |
RXISBWXTSYUWCW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)NC3=CC(=CC(=C3)C)C)Cl |
正規SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)NC3=CC(=CC(=C3)C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate](/img/structure/B309361.png)
![N-(2-ethoxyphenyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309362.png)
![4-chloro-N-isopentyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309363.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309365.png)
![N-{2-chloro-5-[(4-ethoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309367.png)
![3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309368.png)
![N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B309369.png)


![N-{4-[(2,4-dimethylanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309376.png)
![N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309379.png)
![3,4,5-trimethoxy-N-(3-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)benzamide](/img/structure/B309380.png)
![Propyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B309381.png)
![N-{2-chloro-5-[(2,3-dimethylanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309382.png)